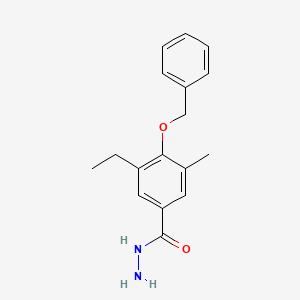
2,3,5,6-Tetrafluoro-4-(2-propyn-1-yl)benzyl Alcohol
Descripción general
Descripción
2,3,5,6-Tetrafluoro-4-(2-propyn-1-yl)benzyl Alcohol is a fluorinated organic compound with the molecular formula C10H6F4O It is characterized by the presence of four fluorine atoms attached to a benzene ring, along with a propargyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluoro-4-(2-propyn-1-yl)benzyl Alcohol typically involves multiple steps. One common method starts with the fluorination of 2,3,5,6-tetrachloroterephthalonitrile, followed by hydrolysis, acylation, reduction, and dehydroxylation reactions . The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation, diazotization, and hydrolysis reactions. The process is designed to be efficient and environmentally friendly, with catalysts and solvents being recycled to reduce pollution .
Análisis De Reacciones Químicas
Types of Reactions
2,3,5,6-Tetrafluoro-4-(2-propyn-1-yl)benzyl Alcohol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction, sulfuric acid for hydrolysis, and various catalysts for facilitating reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carbonyl compound, while substitution reactions can produce a variety of fluorinated derivatives.
Aplicaciones Científicas De Investigación
2,3,5,6-Tetrafluoro-4-(2-propyn-1-yl)benzyl Alcohol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,3,5,6-Tetrafluoro-4-(2-propyn-1-yl)benzyl Alcohol involves its interaction with specific molecular targets and pathways. The propargyl group can participate in various chemical reactions, while the fluorine atoms influence the compound’s reactivity and stability. These interactions can affect biological processes and chemical reactions, making the compound valuable for research and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2,3,5,6-tetrafluorobenzyl alcohol: Similar in structure but with a methyl group instead of a propargyl group.
2,3,5,6-Tetrafluorobenzyl alcohol: Lacks the propargyl group, making it less reactive in certain reactions.
4-(Methoxymethyl)-2,3,5,6-tetrafluorobenzyl alcohol: Contains a methoxymethyl group, which alters its chemical properties and applications.
Uniqueness
2,3,5,6-Tetrafluoro-4-(2-propyn-1-yl)benzyl Alcohol is unique due to the presence of the propargyl group, which enhances its reactivity and potential for diverse applications. The combination of fluorine atoms and the propargyl group makes it a versatile compound for various scientific and industrial uses .
Propiedades
Fórmula molecular |
C10H6F4O |
|---|---|
Peso molecular |
218.15 g/mol |
Nombre IUPAC |
(2,3,5,6-tetrafluoro-4-prop-2-ynylphenyl)methanol |
InChI |
InChI=1S/C10H6F4O/c1-2-3-5-7(11)9(13)6(4-15)10(14)8(5)12/h1,15H,3-4H2 |
Clave InChI |
HSWOILMZLAARCG-UHFFFAOYSA-N |
SMILES canónico |
C#CCC1=C(C(=C(C(=C1F)F)CO)F)F |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4'-(Hexyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B8518341.png)






![1-[(6-chloro(2H,4H-benzo[e]1,3-dioxin-8-yl))methoxy]-2-nitrobenzene](/img/structure/B8518388.png)

![2-{5-[(Morpholin-4-yl)methyl]thiophen-2-yl}-5-nitro-1,3-benzoxazole](/img/structure/B8518405.png)
![1-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-N-methylpiperidin-4-amine](/img/structure/B8518413.png)



